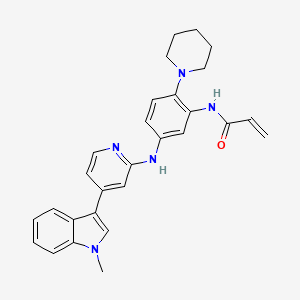![molecular formula C11H9BrN2O3 B12506250 ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)
ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H9BrN2O3 and a molecular weight of 297.10 g/mol . This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate typically involves the reaction of a corresponding malonate derivative with phosphorus oxychloride (POCl3) under heating conditions . The reaction is carried out in a sealed tube at 150°C for about 3 hours, followed by the removal of excess POCl3 by distillation under reduced pressure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Formation of Derivatives: The compound can form various derivatives by reacting with different reagents, leading to products with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential antiviral and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrido[1,2-a]pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets involved may vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: This compound has a similar core structure but lacks the bromine atom, which may affect its reactivity and biological activity.
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Substituted Pyrido[1,2-a]pyrimidines: These derivatives contain additional heterocyclic rings, which can enhance their biological activity and specificity.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused benzimidazole ring, which can provide different biological properties and applications.
This compound stands out due to its unique combination of a bromine atom and a pyrido[1,2-a]pyrimidine core, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C11H9BrN2O3 |
|---|---|
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
ethyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-10(15)14-6-7(12)3-4-9(14)13-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
BLPITTYLNBUHGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)N2C=C(C=CC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)

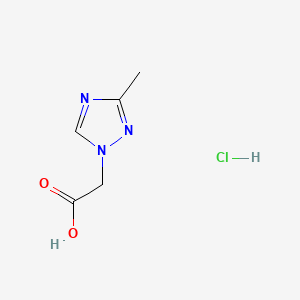
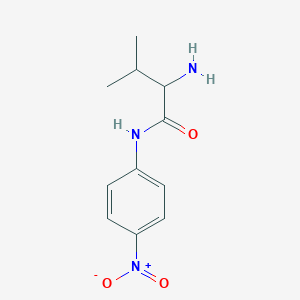
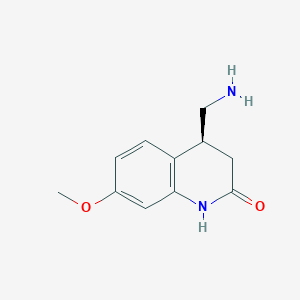
![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)
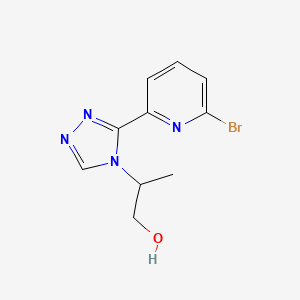
![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)
![9-{[4-(3,4-Dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoic acid](/img/structure/B12506241.png)

